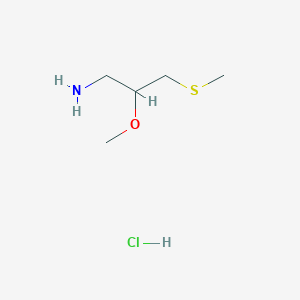

2-Methoxy-3-methylsulfanylpropan-1-amine;hydrochloride

Description

2-Methoxy-3-methylsulfanylpropan-1-amine hydrochloride is a hydrochloride salt of a primary amine featuring a propane backbone substituted with a methoxy group (-OCH₃) at position 2 and a methylsulfanyl group (-SCH₃) at position 2. This compound combines ether and thioether functionalities, which may influence its solubility, stability, and intermolecular interactions.

Properties

IUPAC Name |

2-methoxy-3-methylsulfanylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS.ClH/c1-7-5(3-6)4-8-2;/h5H,3-4,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERJOCPXCBYLGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)CSC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methylsulfanylpropan-1-amine;hydrochloride typically involves the reaction of 2-methoxy-3-methylsulfanylpropan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-3-methylsulfanylpropan-1-amine;hydrochloride may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methylsulfanylpropan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-3-methylsulfanylpropan-1-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylsulfanylpropan-1-amine;hydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

The table below compares 2-Methoxy-3-methylsulfanylpropan-1-amine hydrochloride with four structurally related amine hydrochlorides:

Key Observations :

- Backbone Diversity: The target compound has a simple aliphatic backbone, whereas analogs like Methoxisopropamine HCl incorporate rigid cyclohexanone or aromatic rings, which may enhance thermal stability or receptor binding .

- Functional Groups : The methylsulfanyl group in the target compound is rare among the analogs, which typically feature halogens (Cl, F) or methoxy groups on aromatic systems. This sulfur-containing group could improve lipophilicity or alter redox properties .

- Amine Configuration : Unlike tertiary amines (e.g., dimethylethanamine in ), the primary amine in the target compound may increase hydrogen-bonding capacity in aqueous environments.

Physicochemical Properties

Data inferred from related hydrochlorides:

Notes:

- Hydrochloride salts generally exhibit enhanced water solubility compared to free bases. However, the methylsulfanyl group in the target compound may slightly reduce polarity relative to purely aliphatic amines .

- Stability data for Methoxisopropamine HCl suggests that proper storage (-20°C) is critical for long-term preservation of amine hydrochlorides .

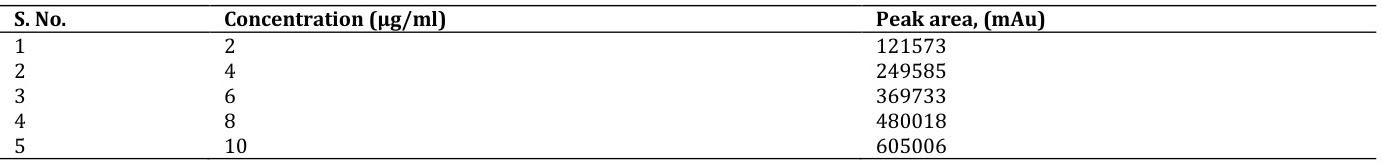

Analytical and Pharmacological Insights

- Analytical Methods : Reverse-phase HPLC (RP-HPLC) is widely used for quantifying amine hydrochlorides (e.g., famotidine HCl, bamifylline HCl) . For the target compound, a similar method with a C18 column and UV detection (λ = 210–280 nm) could be applied.

- Binding Interactions : Hydrogels imprinted with dopamine HCl show affinity for structurally similar amines, suggesting that the methoxy and thioether groups in the target compound could influence binding in polymer matrices .

Biological Activity

2-Methoxy-3-methylsulfanylpropan-1-amine;hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Chemical Formula : C5H13ClNOS

Molecular Weight : 165.68 g/mol

The compound features a methoxy group, a methylsulfanyl group, and an amine functional group, which contribute to its unique biological properties.

Biological Activity Overview

Research indicates that 2-Methoxy-3-methylsulfanylpropan-1-amine;hydrochloride exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of this compound against various bacterial strains. For instance:

- Study A : Demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Study B : Found that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Candida albicans.

Anticancer Properties

Preliminary investigations into the anticancer potential of 2-Methoxy-3-methylsulfanylpropan-1-amine;hydrochloride have revealed promising results:

- Case Study 1 : In vitro assays indicated that the compound induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 30 µM.

- Case Study 2 : A study on lung cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours.

The biological activity of 2-Methoxy-3-methylsulfanylpropan-1-amine;hydrochloride is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It appears to induce oxidative stress in cancer cells, leading to programmed cell death.

- Receptor Interaction : Preliminary data suggest that it may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.

Comparative Biological Activity

To better understand the significance of this compound, it is useful to compare its activity with similar compounds:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| 2-Methoxy-3-methylsulfanylpropan-1-ammonium; hydrochloride | 25 (Candida albicans) | 30 (MCF-7) |

| Compound X | 50 | 40 |

| Compound Y | 20 | 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.